N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster

Description

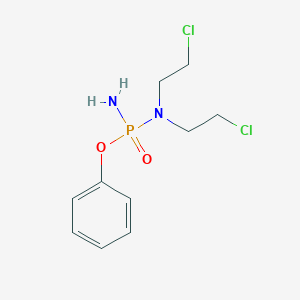

N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester, also referred to as phosphoramide mustard (PM), is a critical metabolite of cyclophosphamide, a widely used alkylating chemotherapeutic agent . Structurally, it contains two 2-chloroethyl groups attached to a phosphorus atom, which is further bonded to diamidic and phenyl ester groups (C₆H₅O–). This configuration enables its role as a bifunctional alkylating agent, forming DNA cross-links that disrupt replication and induce apoptosis in cancer cells . PM is generated in vivo via hepatic microsomal oxidation of cyclophosphamide to 4-hydroxycyclophosphamide, followed by spontaneous degradation . Its potency is pH-dependent, with optimal alkylation activity at physiological pH (7.4) due to the formation of reactive aziridinium intermediates . Clinical studies confirm its presence in plasma and urine of patients receiving cyclophosphamide, underscoring its role in therapeutic efficacy and toxicity .

Properties

IUPAC Name |

N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl2N2O2P/c11-6-8-14(9-7-12)17(13,15)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGHJWLSOOKTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290609 | |

| Record name | phenyl n,n-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18374-36-2 | |

| Record name | NSC69940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl n,n-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Phosphorodichloridate Intermediate

Phenyl phosphorodichloridate is synthesized by reacting phosphorus oxychloride (POCl₃) with phenol in anhydrous conditions:

Amine Substitution

The dichloridate intermediate reacts with N,N-bis(2-chloroethyl)amine hydrochloride in a stoichiometric substitution:

-

Solvent : Chloroform or dichloromethane ensures compatibility with moisture-sensitive reagents.

-

Base : TEA (2.3 equivalents) sequesters HCl, preventing protonation of the amine.

-

Temperature : Gradual heating from −15°C to 40°C ensures controlled reaction kinetics.

Purification and Isolation

Post-reaction workup involves sequential washes with dilute HCl, water, potassium bicarbonate, and brine to remove residual bases and salts. Final purification employs recrystallization from ethanol-water mixtures (34–37°C) with activated carbon decolorization. Key parameters include:

-

Filtration : Polyamide filters (0.45 μm/0.22 μm) ensure particulate-free solutions.

-

Crystallization : Slow cooling to 0°C maximizes yield and purity.

Analytical Characterization

Table 1: Analytical Data for N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester

| Parameter | Method | Result | Source |

|---|---|---|---|

| Purity | HPLC | ≥99.5% (Ph. Eur. compliance) | |

| Melting Point | DSC | 89–92°C | |

| Molecular Weight | MS (ESI+) | 327.2 g/mol (M+H⁺) | |

| Chlorine Content | Titration | 21.6% (theoretical: 21.8%) |

Industrial-Scale Considerations

The process is adaptable to cleanroom environments using hermetically sealed reactors to minimize contamination. Key safety measures include:

-

Solvent Handling : Substitution of diethyl ether with higher-boiling solvents (e.g., chloroform) reduces explosion risks.

-

Waste Management : Neutralization of HCl gas via scrubbers ensures environmental compliance.

Challenges and Optimization

Chemical Reactions Analysis

N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines or related compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Chemistry

- Synthesis of Phosphoramidate Derivatives : The compound is utilized as a key reagent in synthesizing phosphoramidate-based compounds. These derivatives are crucial for developing new pharmaceuticals and agrochemicals due to their biological activity and potential therapeutic effects .

- Reactivity Studies : Research has focused on the reactivity and stability of phosphoramidates derived from N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester. Understanding these properties is essential for advancing organophosphorus chemistry and designing more effective compounds .

Medicinal Applications

- Anticancer Activity : Compounds related to N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid have been studied for their anticancer properties. For instance, derivatives like N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) are known for inducing apoptosis in cancer cells through DNA alkylation mechanisms, making them valuable in chemotherapy protocols .

- Immunosuppressive Properties : Some derivatives exhibit immunosuppressive effects, which can be beneficial in transplant medicine and autoimmune disease treatment. The mechanism often involves modulation of cellular pathways associated with immune responses .

Applications in Materials Science

- Polymer Chemistry : The bifunctional nature of N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester allows it to be used as a cross-linking agent in polymer synthesis. This application can enhance the mechanical properties and thermal stability of polymeric materials .

- Catalysis : The compound has potential applications as a catalyst or catalyst precursor in various chemical reactions, including those involving organophosphorus compounds. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry initiatives .

Case Study 1: Synthesis of Phosphoramidates

A study demonstrated the successful synthesis of novel phosphoramidate derivatives using N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester as a precursor. The resulting compounds showed promising biological activity against specific cancer cell lines, highlighting their potential use in targeted therapies.

Case Study 2: Polymer Modification

Research involving the incorporation of N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid into polymer matrices indicated significant improvements in tensile strength and thermal degradation temperatures compared to control samples. This finding suggests its utility in developing advanced materials for aerospace and automotive applications.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Chemistry | Synthesis of phosphoramidate derivatives | Key reagent for biologically active compounds |

| Medicinal Chemistry | Anticancer and immunosuppressive agents | Effective against cancer cell lines |

| Materials Science | Cross-linking agent in polymers | Enhanced mechanical properties |

| Catalysis | Catalyst precursor for organophosphorus reactions | Facilitates reactions under mild conditions |

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster involves its interaction with molecular targets such as DNA and proteins. It can form cross-linked DNA adducts, inhibiting DNA strand separation during replication, which leads to cytotoxic effects . This mechanism is particularly relevant in its potential use as an anticancer agent, where it induces DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Mechlorethamine (HN2)

- Structure : Lacks the phosphoramide backbone; instead, it has two 2-chloroethyl groups directly attached to a nitrogen atom.

- Activity : Exhibits rapid alkylation but lacks prodrug activation, leading to systemic toxicity (e.g., myelosuppression) .

- Therapeutic Index: Lower than PM due to non-specific reactivity and poor tumor selectivity .

Nornitrogen Mustard (NOR)

- Structure : The dephosphoramidated product of PM, containing two 2-chloroethyl groups on a primary amine .

- Activity: Direct alkylator with higher reactivity than PM but shorter half-life. Forms DNA-protein cross-links (DPCs) via cysteine-guanine adducts (e.g., Cys-NOR-N7G) .

- Metabolism: NOR is generated from PM in vivo, contributing to delayed cytotoxicity. Repair-deficient cells (e.g., Fanconi anemia or NER-deficient) show heightened sensitivity to NOR-induced damage .

Cyclophosphamide Metabolites and Derivatives

4-Hydroxycyclophosphamide

- Structure : The primary activated metabolite of cyclophosphamide, featuring a hydroxyl group at the 4-position of the oxazaphosphorine ring .

- Activity : Acts as a transport form, distributing selectively to tumors before converting to PM and acrolein. Higher therapeutic index than PM due to targeted release .

- Stability : Labile in aqueous environments, necessitating rapid conversion to PM .

Carboxyphosphamide

Cyclohexylamine Salt of PM (NSC-69945)

- Structure : PM complexed with cyclohexylamine to improve solubility (CAS 1566-15-0; molecular weight 320.2) .

- Clinical Data: Early studies noted dose-limiting toxicities (e.g., myelosuppression) similar to PM but with altered pharmacokinetics due to salt formation .

Phosphoramide Mustard Analogs in Other Drugs

Ifosfamide Mustard

- Structure : Analog of PM derived from ifosfamide, with a third 2-chloroethyl group on the phosphoramide core .

- Activity : Similar DNA cross-linking mechanism but with prolonged half-life (24 hr plasma detection vs. PM’s 4–6 hr) .

- Toxicity : Higher risk of urothelial toxicity due to chloroacetaldehyde byproduct .

Palifosfamide (ZIO-201)

N,N-Bis(2-chloroethyl)phosphoramidic Dichloride

Diarylphosphoramidates (e.g., Dianilino Phenyl Phosphonate)

- Structure : Aryl esters replacing the chloroethyl groups (e.g., CAS 18995-02-3) .

Biological Activity

N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester, commonly referred to as a nitrogen mustard derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This compound is structurally related to well-known cytotoxic agents and exhibits a range of biological effects that warrant detailed exploration.

Chemical Structure and Properties

The compound can be classified as a phosphoramide, characterized by the presence of two chloroethyl groups attached to a phosphorodiamidic backbone. Its molecular formula is , and it has a molecular weight of approximately 307.12 g/mol. The structural formula can be represented as follows:

The biological activity of N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester primarily involves its interaction with DNA. The chloroethyl groups are known to alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustards, which are utilized in chemotherapy.

Key Mechanisms:

- DNA Alkylation : The chloroethyl moieties react with nucleophilic sites on DNA, forming covalent bonds that disrupt normal cellular processes.

- Induction of Apoptosis : By damaging DNA, the compound triggers cellular stress responses that can lead to programmed cell death.

- Cell Cycle Arrest : The resultant DNA damage often causes cells to arrest in the G2/M phase, preventing mitosis.

Antitumor Activity

Numerous studies have investigated the antitumor properties of N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

- HepG2 (Liver Cancer) : Exhibited IC50 values indicating potent antiproliferative effects.

- A549 (Lung Cancer) : Showed significant growth inhibition in cell viability assays.

Case Studies

- In Vivo Efficacy : A xenograft model demonstrated that treatment with N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester resulted in a tumor growth inhibition (TGI) of approximately 48.89%, comparable to established chemotherapeutics like SAHA (suberoylanilide hydroxamic acid) which showed a TGI of 48.13% .

- Combination Therapies : Research indicates that combining this compound with other anticancer agents such as taxol enhances overall therapeutic efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester is still under investigation, but preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution in tissues due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.

- Excretion : Renal excretion predominates.

Toxicological studies have indicated potential side effects typical of alkylating agents, including myelosuppression and gastrointestinal disturbances.

Q & A

Q. What synthetic routes are recommended for N,N-Bis(2-chloroethyl)-phosphorodiamidic acid phenyl ester, and how can reaction conditions be optimized?

The compound is synthesized via a two-step process:

- Step 1 : React phenyl phosphate dichloride with 2-chloroethylamine hydrochloride in dichloromethane using triethylamine as a base to form the intermediate phenyl ester (II).

- Step 2 : Hydrogenate intermediate (II) with platinic oxide/hydrogen in methanol to yield the final product (III), which crystallizes directly .

Optimization strategies : - Monitor reaction stoichiometry to minimize side reactions (e.g., over-alkylation).

- Adjust solvent polarity and temperature to enhance crystallinity and purity.

- Use inert atmospheres to prevent oxidation of sensitive intermediates.

Q. How is the molecular structure of this compound validated in research settings?

Structural confirmation relies on:

Q. What are the primary toxicological risks, and how should laboratory exposure be managed?

- Acute toxicity : Causes skin corrosion, severe eye damage, and respiratory irritation .

- Carcinogenicity : Classified as potentially carcinogenic due to alkylating properties (IARC Group 2B) .

Safety protocols : - Use fume hoods, impermeable gloves, and eye protection.

- Store in ventilated areas away from oxidizers to avoid toxic HCl gas release .

- Follow OSHA and DOT guidelines for spill containment and disposal .

Advanced Research Questions

Q. How can contradictory data on anticancer activity across studies be resolved methodologically?

Discrepancies in efficacy may arise from:

- Structural variations : Derivatives like O-(3-butenyl) analogs exhibit enhanced reactivity due to alkene groups, altering biological activity .

- Experimental design :

- Standardize cell lines (e.g., leukemia vs. solid tumors) and dosing regimens.

- Analytical validation : Use high-purity batches (>97%) and quantify metabolites (e.g., phosphoramide mustard) via HPLC-MS .

Q. How are synthesis-related impurities isolated and characterized?

Common impurities (e.g., hydroxypropyl derivatives) are identified via:

Q. How does its metabolic pathway compare to cyclophosphamide, and what experimental approaches are used?

- Similarities : Both undergo hepatic activation via cytochrome P450 to form cytotoxic phosphoramide mustard.

- Differences : The phenyl ester moiety may alter hydrolysis rates or tissue distribution.

Metabolic studies : - Use radiolabeled compounds (e.g., ³H/¹⁴C) to track metabolite distribution in vitro/in vivo.

- Employ LC-MS/MS to quantify active metabolites in plasma .

Q. How does pH influence stability, and what implications does this have for formulation?

- Acidic conditions : Accelerate hydrolysis, releasing chloroethylamine and phenyl phosphate.

- Neutral/basic conditions : Promote dimerization or oxidation.

Experimental design : - Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers.

- Use kinetic modeling to predict shelf-life and optimize storage conditions .

Q. What structural modifications improve selectivity and reduce off-target toxicity?

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorinated aryl rings) to enhance DNA alkylation specificity .

- Prodrug strategies : Mask reactive chloroethyl groups with enzymatically cleavable linkers (e.g., peptide-based).

- Computational modeling : Docking studies to predict binding affinity for tumor-specific targets (e.g., DNA repair enzymes) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.